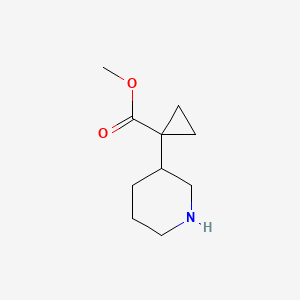

Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate

Description

Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate (CAS: 1909348-55-5) is a bicyclic organic compound featuring a cyclopropane ring fused to a piperidine moiety and an ester functional group. Its molecular formula is C₁₀H₁₈ClNO₂ in its hydrochloride salt form, with a molecular weight of 219.71 g/mol . The compound’s structure combines the steric strain of the cyclopropane ring with the basicity of the piperidine nitrogen, making it a versatile intermediate in medicinal chemistry and drug discovery. The ester group enhances solubility in organic solvents, while the hydrochloride salt form improves stability and handling .

Properties

IUPAC Name |

methyl 1-piperidin-3-ylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-13-9(12)10(4-5-10)8-3-2-6-11-7-8/h8,11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOQKZVTOHMFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate (MPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MPC, detailing its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

MPC is characterized by a cyclopropane ring fused with a piperidine moiety, which contributes to its unique interactions with biological targets. The molecular formula of MPC is CHNO, with a molecular weight of approximately 197.26 g/mol. This structural configuration allows for diverse biological interactions, making it a candidate for further pharmacological exploration.

The biological activity of MPC is primarily attributed to its interaction with specific molecular targets, similar to other compounds in its class. Notably, compounds with analogous structures have been shown to inhibit Janus kinase (JAK) pathways, which are crucial in regulating immune responses and hematopoiesis.

Target Engagement

- JAK Pathway : MPC may modulate the JAK-STAT signaling pathway, influencing inflammatory processes and immune cell function.

- Enzyme Interaction : MPC has been shown to interact with various enzymes, potentially affecting metabolic pathways associated with neurological disorders.

Pharmacological Effects

MPC exhibits several pharmacological effects that warrant further investigation:

- Antimicrobial Activity : Preliminary studies suggest that MPC possesses antimicrobial properties, making it a potential candidate for developing new antibiotics.

- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, in vitro studies indicated that related piperidine derivatives could inhibit the proliferation of glioblastoma cells .

In Vitro Studies

- Cytotoxicity Assays : In a study involving U251 glioblastoma cells, treatment with compounds structurally related to MPC resulted in a significant decrease in cell proliferation (IC50 values ranging from 0.57 to 16 μM) .

- Gene Expression Analysis : RNA sequencing following treatment revealed alterations in gene expression linked to cancer progression and inflammatory responses, highlighting the potential of MPC as an anti-cancer agent.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities and structural features of compounds similar to MPC:

| Compound Name | Structural Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Abrocitinib | JAK1 inhibitor | Anti-inflammatory | 8.6 |

| Compound 1 | Piperidine derivative | Anticancer | 0.57 |

| MPC | Cyclopropane + Piperidine | Antimicrobial/Anticancer | TBD |

Comparison with Similar Compounds

Structural Analogues and Isomers

The compound is compared to structurally related cyclopropane-carboxylates and piperidine derivatives (Table 1). Key differences arise from substituent positions, aromaticity, and functional groups.

Table 1: Structural and Physicochemical Comparison

Functional Group Impact

- Ester vs. Carboxamide : The ester group in this compound confers higher lipophilicity compared to the carboxamide analogue (CAS: 1851029-95-2), which exhibits enhanced water solubility and metabolic stability due to hydrogen-bonding interactions .

- Piperidine Positional Isomerism : The 3-yl and 4-yl piperidine isomers (CAS: 1909348-55-5 vs. 2613383-14-3) differ in spatial arrangement, influencing steric interactions in biological systems. For example, the 3-yl isomer may exhibit better affinity for serotonin receptors due to optimal nitrogen positioning .

Research Findings

- Medicinal Chemistry : Piperidine-containing cyclopropanes are explored as protease inhibitors (e.g., HCV NS3/4A) due to their rigid conformation and basic nitrogen .

- Crystallography : Structural analysis using programs like SHELXL () confirms the cyclopropane ring’s planarity and piperidine chair conformation, critical for molecular modeling .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify cyclopropane ring integrity, piperidine substitution, and ester functionality (e.g., cyclopropane protons at δ 1.2–1.8 ppm, ester methyl at δ 3.6–3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] at m/z 224.1284 for CHNO) .

- X-Ray Crystallography : Resolves stereochemistry and crystal packing (e.g., monoclinic system with P2/c space group observed in cyclopropane derivatives) .

How can tautomerism or stereochemical ambiguity be addressed during structural analysis?

Q. Advanced

- Dynamic NMR Studies : Detect enol-oxo tautomerism (e.g., ketone-enol equilibria) by variable-temperature NMR to observe coalescence of signals .

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., CHIRALPAK® columns) if asymmetric synthesis introduces stereocenters .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts to validate tautomeric forms .

What strategies optimize reaction yields in multi-step syntheses involving cyclopropane derivatives?

Q. Advanced

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for cyclopropanation efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance cyclopropane ring stability .

- Temperature Control : Low temperatures (-20°C to 0°C) minimize side reactions during esterification .

Example : A 53% yield was achieved for a brominated analog using zinc(II) bromide under controlled heating (30 min at 60°C) .

How should researchers resolve contradictions in reported spectral data or physical properties?

Q. Methodological

- Cross-Validation : Compare melting points (mp), NMR, and HRMS with literature. For example, discrepancies in mp (e.g., 161–165°C vs. 185–186.5°C for related piperidine esters) may arise from polymorphic forms .

- Reproducibility Tests : Repeat syntheses under standardized conditions to verify purity and spectral consistency .

What assays are suitable for evaluating the biological activity of this compound?

Q. Advanced

- In Vitro Binding Assays : Screen against G protein-coupled receptors (GPCRs) or ion channels using fluorescence polarization .

- Structure-Activity Relationship (SAR) : Modify the cyclopropane or piperidine moieties and test for changes in potency (e.g., brominated analogs show enhanced receptor affinity) .

- Enzyme Inhibition Studies : Measure IC values against target enzymes (e.g., proteases) using kinetic assays .

What safety protocols are recommended for handling this compound?

Q. Basic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.